molecular formula C8H6F2N4O B1523284 2-azido-N-(2,4-difluorophenyl)acetamide CAS No. 1093981-68-0

2-azido-N-(2,4-difluorophenyl)acetamide

Cat. No. B1523284
M. Wt: 212.16 g/mol
InChI Key: JFFJWUJRPCIVPS-UHFFFAOYSA-N
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Description

“2-azido-N-(2,4-difluorophenyl)acetamide” is a molecule synthesized by researchers as a tool to modify and investigate the function of various biological systems. It has a molecular formula of C8H6F2N4O and a molecular weight of 212.16 g/mol .


Molecular Structure Analysis

The molecular structure of “2-azido-N-(2,4-difluorophenyl)acetamide” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom . For a more detailed view of the structure, you may refer to the 3D structure available in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-(2,4-difluorophenyl)acetamide” include a molecular weight of 212.16 g/mol and a molecular formula of C8H6F2N4O .

Scientific Research Applications

Non-linear Optical Properties

  • Optical Applications : A study on a dye with structural similarities to 2-azido-N-(2,4-difluorophenyl)acetamide, specifically 2-(2-acetamido-4-diethylaminophenylazo)-3, 5-dinitrothiophene, highlighted its potential in non-linear optics. This dye is predicted to have significant non-linear optical properties, which could have implications for 2-azido-N-(2,4-difluorophenyl)acetamide in similar applications (Morley, 1994).

Synthesis of Complex Molecules

  • Synthesis of Glycoconjugates : Another research focused on synthesizing Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, where the azide group, a precursor for the acetamido function, plays a crucial role. This is significant as it illustrates the use of azide groups in the synthesis of complex glycoconjugates, which can be related to the synthesis processes involving 2-azido-N-(2,4-difluorophenyl)acetamide (Hermans et al., 1987).

Glycoside Bond Formation

  • Oligosaccharide Synthesis : In a study on 2-azido-2-deoxythioglycosides, the use of these compounds for 1,2-trans-β-glycosidic bond formation under low-concentration conditions was investigated. This research is relevant as it shows the potential of azido compounds in the formation of complex carbohydrates, which could be extrapolated to the uses of 2-azido-N-(2,4-difluorophenyl)acetamide (Mong et al., 2012).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : Research on the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-d-glucopyranose and its α-glucosyl chloride derivative from D-mannose demonstrates the versatility of azido compounds in chemical synthesis. This could suggest similar synthetic applications for 2-azido-N-(2,4-difluorophenyl)acetamide in creating various derivatives for research purposes (Pavliak & Kováč, 1991).

Photoaffinity Labeling

  • Biochemical Receptor Identification : A study on azido analogues of 5,6-dimethylxanthenone-4-acetic acid, utilized for photoaffinity labeling, demonstrates the potential of azido compounds in identifying molecular targets of drugs. This research implies that 2-azido-N-(2,4-difluorophenyl)acetamide could be used in similar biochemical applications to identify receptor interactions (Palmer et al., 2007).

Synthesis of Nucleotide Probes

  • Nucleotide Photoaffinity Probes : The synthesis of 2-azido-1,N6-etheno and 2-azido analogs of deoxyadenosine as nucleotide photoaffinity probes showcases the use of azido compounds in creating probes for molecular biology studies. This could indicate potential applications for 2-azido-N-(2,4-difluorophenyl)acetamide in the development of similar probes (Flaherty et al., 1995).

properties

IUPAC Name

2-azido-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFJWUJRPCIVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(2,4-difluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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